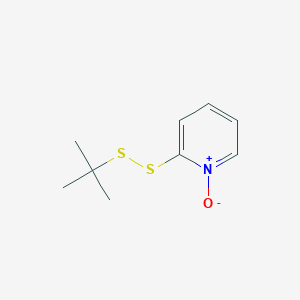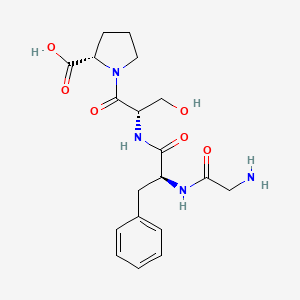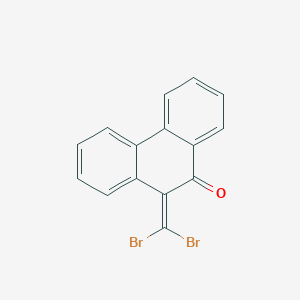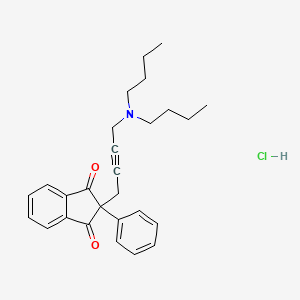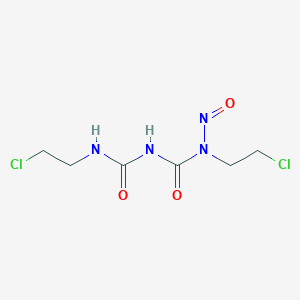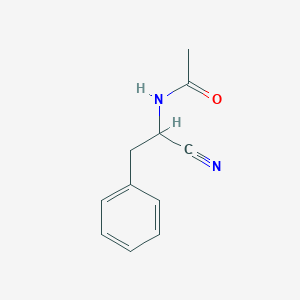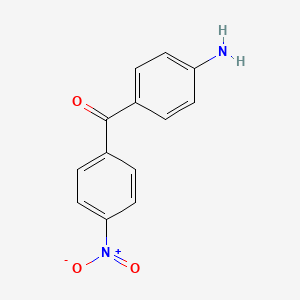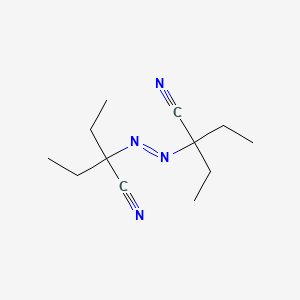
2,2'-Azobis-(2-ethylbutanonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azobis-(2-ethylbutanonitrile) is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as radical initiators in various chemical reactions, particularly in polymerization processes. The compound is known for its ability to decompose thermally, releasing nitrogen gas and generating free radicals, which can initiate chain reactions in polymer synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis-(2-ethylbutanonitrile) typically involves the reaction of hydrazine with a suitable nitrile compound under controlled conditions. One common method involves the reaction of hydrazine with 2-ethylbutyronitrile in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the azo compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis-(2-ethylbutanonitrile) is often carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The compound is typically purified through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobis-(2-ethylbutanonitrile) undergoes several types of chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at temperatures ranging from 60°C to 100°C.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
Thermal Decomposition: Produces nitrogen gas and free radicals.
Oxidation: Forms various oxidized products depending on the specific conditions and reagents used.
Substitution: Results in the formation of substituted azo compounds.
Aplicaciones Científicas De Investigación
2,2’-Azobis-(2-ethylbutanonitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to synthesize polymers such as polystyrene and polyacrylamide.
Biology: Employed in the study of radical-induced biological processes and as a tool to generate free radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of foamed plastics, rubber, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis-(2-ethylbutanonitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals can initiate chain reactions by reacting with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis-(2-methylbutyronitrile): Another azo compound with similar radical-initiating properties.
2,2’-Azobis-(2-methylpropionitrile): Commonly used as a radical initiator in polymerization reactions.
1,1’-Azobis-(cyclohexanecarbonitrile): Used in similar applications but with different thermal stability and decomposition characteristics.
Uniqueness
2,2’-Azobis-(2-ethylbutanonitrile) is unique due to its specific thermal decomposition properties, which make it suitable for certain polymerization processes that require precise control over the initiation of radical reactions. Its ability to generate free radicals at relatively low temperatures compared to other azo compounds makes it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
18637-20-2 |
|---|---|
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(3-cyanopentan-3-yldiazenyl)-2-ethylbutanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-11(6-2,9-13)15-16-12(7-3,8-4)10-14/h5-8H2,1-4H3 |
Clave InChI |
WMLKSBQSUGJNBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C#N)N=NC(CC)(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



